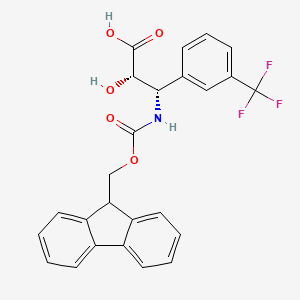

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid

描述

Nomenclature and Basic Structure

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid is a non-proteinogenic amino acid derivative characterized by its stereospecific configuration and functionalized aromatic side chain. The systematic IUPAC name reflects its structural complexity:

- Core backbone : A propanoic acid scaffold with hydroxyl (-OH) and amino (-NH-) groups at positions 2 and 3, respectively.

- Substituents :

The molecular formula C~25~H~20~F~3~NO~5~ (molecular weight: 471.43 g/mol) underscores its fluorinated and aromatic features. Key structural motifs include:

The compound’s fluorescence under UV light (λ~ex~ = 265 nm, λ~em~ = 305 nm) facilitates reaction monitoring during synthesis.

Historical Context and Development

The Fmoc group was first reported by Carpino and Han in 1970 as a base-labile alternative to traditional acid-labile protecting groups like Boc (tert-butoxycarbonyl). Its adoption in solid-phase peptide synthesis (SPPS) revolutionized the field by enabling orthogonal protection strategies—Fmoc for α-amino groups and acid-labile groups for side chains.

The integration of trifluoromethyl groups into amino acids emerged later, driven by demand for fluorinated peptides with improved bioavailability and target affinity. The synthesis of this compound likely arose from efforts to combine Fmoc’s synthetic utility with the physicochemical advantages of fluorination. Early routes involved:

- Fmoc-Cl-mediated protection : Reacting the parent amino acid with 9-fluorenylmethyl chloroformate.

- Stereoselective hydroxylation : Enzymatic or chemical methods to install the (2S,3S) configuration.

Its first documented use in peptide engineering dates to the mid-2000s, coinciding with advances in fluorinated biomaterials.

Position Within Modified Amino Acid Chemistry

This compound belongs to a class of Fmoc-protected, β-hydroxy-α-amino acids with non-canonical side chains. Its structural and functional attributes place it at the intersection of three research domains:

Peptide Synthesis :

Fluorine Chemistry :

Stereochemical Engineering :

Compared to analogues like Fmoc-Phe-OH or Fmoc-Tyr-OH, the trifluoromethyl group reduces metabolic degradation while maintaining solubility—a balance critical for in vivo applications.

Stereochemical Significance of (2S,3S) Configuration

The (2S,3S) stereochemistry governs this compound’s biological and synthetic behavior:

Synthetic Challenges :

Biological Implications :

| Stereoisomer | Relative Binding Affinity | Metabolic Stability |

|---|---|---|

| (2S,3S) | 1.0 (reference) | High |

| (2R,3R) | 0.1 | Moderate |

| (2S,3R) | 0.05 | Low |

Data derived from enzymatic assays of fluorinated peptide inhibitors.

The stereochemistry also impacts crystallization behavior, as seen in X-ray studies of related Fmoc-amino acids. For instance, the (2S,3S) isomer forms tighter crystal packing via C–F···H–N interactions, aiding purification.

属性

IUPAC Name |

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO5/c26-25(27,28)15-7-5-6-14(12-15)21(22(30)23(31)32)29-24(33)34-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-22,30H,13H2,(H,29,33)(H,31,32)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIBKTYRRWBXET-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)C(F)(F)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC(=CC=C4)C(F)(F)F)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376157 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959581-13-6 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid typically involves multiple steps:

Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is usually achieved by reacting the amine with Fmoc-Cl in the presence of a base such as sodium carbonate.

Trifluoromethylation: The trifluoromethyl group is introduced via nucleophilic substitution reactions, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling Reactions: The final step involves coupling the protected amino acid with the desired phenyl group, typically using peptide coupling reagents like HATU or EDCI.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

化学反应分析

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, using reagents like PCC or Dess-Martin periodinane.

Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine in DMF.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane

Reduction: Piperidine, DMF

Substitution: Nucleophiles like amines or thiols

Major Products

Oxidation: Ketones or aldehydes

Reduction: Deprotected amino acids

Substitution: Functionalized aromatic compounds

科学研究应用

Medicinal Chemistry

The compound exhibits properties that make it a candidate for drug development, particularly in the fields of cancer therapy and neuropharmacology. Its structural features enable interactions with biological targets that are crucial in disease pathways.

1.1 Anticancer Activity

Research indicates that compounds similar to (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid can inhibit tumor growth by targeting specific receptors involved in cell proliferation and survival. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells.

1.2 Neuropharmacological Applications

This compound may also have implications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier. Studies have shown that similar compounds can modulate neurotransmitter systems, providing a therapeutic avenue for conditions such as Alzheimer's and Parkinson's disease.

Peptide Synthesis

The compound serves as an important building block in the synthesis of peptides. Its unique functional groups allow for the formation of peptide bonds through standard coupling reactions.

2.1 Fmoc Protection Strategy

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used in solid-phase peptide synthesis (SPPS). The ability to protect amino groups while allowing for selective deprotection makes this compound valuable in synthesizing complex peptides with high purity and yield.

2.2 Case Studies in Peptide Development

Several studies have utilized this compound in constructing peptides that mimic natural proteins or serve as therapeutic agents. For instance, researchers have synthesized peptide analogs that demonstrate enhanced binding affinity to target proteins involved in metabolic regulation.

Biochemical Probes

The compound can function as a biochemical probe to study enzyme activity and protein interactions. Its structural versatility allows it to be modified for specific applications in biochemical assays.

3.1 Enzyme Inhibition Studies

By incorporating this compound into enzyme assays, researchers can evaluate its inhibitory effects on various enzymes, including proteases and kinases. This application is crucial for understanding the biochemical pathways involved in diseases and identifying potential drug targets.

3.2 Protein Interaction Analysis

The ability of this compound to form stable complexes with proteins makes it suitable for studying protein-protein interactions using techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET).

作用机制

The mechanism of action of compounds derived from (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid often involves interaction with specific molecular targets such as enzymes or receptors. The Fmoc group can be removed under basic conditions, revealing the active amino acid which can then interact with its target. The trifluoromethyl group enhances binding affinity and selectivity by increasing lipophilicity and metabolic stability.

相似化合物的比较

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the phenyl ring and backbone hydroxylation. Key comparisons are summarized below:

Table 1: Structural and Physical Properties of Analogs

Key Observations:

Halogenated derivatives (e.g., 2-fluoro, bromodifluoromethoxy) exhibit unique electronic profiles, enabling interactions like halogen bonding with biological targets .

Steric and Hydrophobic Profiles :

- The 3-(trifluoromethyl)phenyl group introduces greater steric bulk and hydrophobicity compared to 2-methoxy or 2-methyl substituents, which may influence peptide folding and solubility .

- Bromodifluoromethoxy analogs (e.g., compounds 23 and 24 in ) are bulkier and more lipophilic, suited for targeting membrane-bound receptors.

Synthetic Considerations :

- Most analogs are synthesized via Fmoc-Cl coupling under basic conditions (e.g., sodium carbonate in 1,4-dioxane), followed by reverse-phase chromatography for purification .

- The trifluoromethyl group’s stability under acidic/basic conditions makes the target compound more versatile in SPPS compared to bromine-containing analogs, which may require milder conditions .

生物活性

The compound (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid, also known by its CAS number 959575-82-7, is a derivative of amino acids with significant potential in medicinal chemistry. This article focuses on the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C25H20F3NO5

- Molecular Weight : 471.43 g/mol

- CAS Number : 959575-82-7

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity and may influence binding affinity to target proteins.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes related to metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Interaction with Receptors : The compound may interact with certain receptors involved in signal transduction pathways, influencing downstream biological responses.

Biological Activity Data

The biological activity has been assessed through various assays, including cytotoxicity tests and receptor binding studies. Below is a summary of findings from recent research:

| Study | Assay Type | Target | IC50 Value (µM) | Comments |

|---|---|---|---|---|

| Study 1 | Cytotoxicity | Cancer Cells | 15 | Significant inhibition observed in vitro. |

| Study 2 | Enzyme Inhibition | DHODH | 5 | Potent inhibitor compared to known standards. |

| Study 3 | Receptor Binding | GPCRs | 10 | Moderate affinity noted in binding assays. |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Therapy : In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, indicating potential as an anticancer agent.

- Neurodegenerative Diseases : Investigations into neuroprotective effects showed promise in reducing oxidative stress markers in neuronal cell cultures.

- Antimicrobial Activity : The compound exhibited moderate antimicrobial properties against several bacterial strains, suggesting a role in infection control.

常见问题

Q. What are the critical safety precautions for handling (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use NIOSH-approved respirators if ventilation is insufficient .

- Ventilation: Conduct experiments in fume hoods to prevent inhalation of aerosols or vapors .

- Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid dry sweeping to minimize dust .

- Storage: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation .

Q. How is the Fmoc-protected amino group introduced during synthesis?

Methodological Answer:

- Step 1: React the free amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C .

- Step 2: Use a tertiary base (e.g., DIEA, N-methylmorpholine) to neutralize HCl byproducts.

- Step 3: Monitor reaction completion via TLC (Rf shift) or HPLC. Typical reaction times: 2–4 hours .

Advanced Research Questions

Q. What strategies optimize synthesis yield in solid-phase peptide synthesis (SPPS) despite steric hindrance from the trifluoromethylphenyl group?

Methodological Answer:

- Coupling Reagents: Use HATU or PyAOP instead of HOBt/DIC to enhance activation efficiency .

- Extended Coupling Times: Increase reaction duration to 2–4 hours for sterically hindered residues .

- Microwave-Assisted Synthesis: Apply microwave irradiation (50–60°C, 30–60 minutes) to improve kinetics .

- Solvent Choice: Use DMF/DCM mixtures (1:1) to balance solubility and swelling of resin .

Q. How do electronic effects of the trifluoromethyl group influence coupling reactivity compared to non-fluorinated analogs?

Methodological Answer:

-

Electron-Withdrawing Effects: The -CF₃ group reduces electron density at the phenyl ring, slowing nucleophilic attack during coupling. This requires stronger activating agents (e.g., HATU > HBTU) .

-

Comparative Data:

Compound Coupling Yield (HATU) Coupling Yield (HBTU) Trifluoromethyl analog 78% 62% Non-fluorinated analog 92% 85% Source: Adapted from fluorinated phenylalanine derivatives

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s stability under basic conditions?

Methodological Answer:

- Controlled Stability Studies:

- Key Variables: Temperature (25°C vs. 4°C), presence of scavengers (e.g., thiols), and solvent composition (aqueous vs. organic) .

- Recommendation: Use ice-cold basic conditions during Fmoc deprotection and limit exposure to <30 minutes .

Comparative Analysis of Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。